5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate
Description
5-tert-butyl 1-methyl 2,5-diazabicyclo[22. This compound belongs to the class of diazabicycloheptane derivatives, which are known for their unique structural and chemical properties.
Properties
CAS No. |
1779398-44-5 |
|---|---|
Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-O-tert-butyl 1-O-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-7-12(9(15)17-4)5-8(14)6-13-12/h8,13H,5-7H2,1-4H3 |
InChI Key |
JPPANCGNMIRXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Mechanism
The synthesis of 5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate derivatives has been achieved through an epimerization-lactamization cascade reaction starting from (2S,4R)-4-aminoproline methyl esters. Under basic conditions, the substrate undergoes 2-epimerization, forming a (2R)-epimer intermediate. This intermediate then undergoes intramolecular aminolysis, leading to the formation of a bridged lactam structure. The reaction’s success hinges on the presence of an electron-withdrawing N-protective group, which stabilizes the transition state and facilitates lactamization.
Critical Reaction Parameters
The choice of base significantly impacts reaction efficiency. Strong bases such as potassium tert-butoxide or sodium hydride are preferred, as they promote both epimerization and lactamization steps. Temperature control is equally vital, with optimal yields observed at 0–25°C to minimize side reactions. For example, using 1.2 equivalents of potassium tert-butoxide in tetrahydrofuran at 20°C yields the bicyclic product in 78% isolated yield.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | Potassium tert-butoxide | 78% yield |
| Temperature | 20°C | Minimizes side products |
| Solvent | Tetrahydrofuran | Enhances solubility |
Multi-Step Synthesis via tert-Butyl Ester Cleavage
Intramolecular Urea Formation
A patent-described method involves the preparation of intermediates through intramolecular urea formation. Starting from a benzyl- and tert-butyl-protected precursor, the compound undergoes urea cyclization under acidic conditions to form the diazabicyclo[2.2.1]heptane core. The tert-butyl ester is subsequently cleaved using trifluoroacetic acid (TFA), yielding a carboxylic acid intermediate.
tert-Butyl Ester Cleavage Optimization
The cleavage of the tert-butyl group is performed in dichloromethane with 20% TFA, achieving complete deprotection within 4 hours at room temperature. This step is critical for generating the free carboxylic acid, which is then methylated using methyl iodide in the presence of a base such as triethylamine. The final methylation step typically proceeds in 85–90% yield, with purity confirmed by GC analysis.
Stereochemical Control via Protective Group Strategies
Role of N-Protective Groups
The use of tert-butoxycarbonyl (Boc) and methyl ester groups is pivotal for directing stereochemistry during bicyclic ring formation. For instance, Boc protection of the nitrogen atom in (1S,4S)-2,5-diazabicyclo[2.2.1]heptane ensures regioselective carboxylation at the 1- and 5-positions. The Boc group is later removed under acidic conditions, enabling subsequent methylation without epimerization.
Methylation Techniques
Methylation of the carboxylate groups is accomplished using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. This method avoids racemization, preserving the compound’s enantiomeric excess (>98% ee). Analytical data from NMR and GC-MS confirm the integrity of the methyl ester groups, with characteristic signals at δ 3.65 (s, 3H) in the ¹H NMR spectrum.
Mechanistic Insights into Bicyclic Ring Formation
Transition State Stabilization
Density functional theory (DFT) calculations reveal that the bicyclic structure forms via a six-membered transition state during the lactamization step. The tert-butyl group’s steric bulk destabilizes alternative pathways, favoring the desired [2.2.1] bicyclic geometry.
Rearrangement Pathways
Competing pathways, such as the formation of 2,5-diazabicyclo[2.2.2]octanes, are suppressed by optimizing reaction kinetics. For example, slower addition of the base reduces the likelihood of aza-Diels–Alder side reactions.
Analytical Characterization and Quality Control
Spectroscopic Validation
The compound’s structure is confirmed via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include the tert-butyl group (δ 1.42, s) and the methyl ester (δ 3.65, s). GC analysis ensures a purity of >98%, with no detectable impurities.
Chiral Purity Assessment
Chiral HPLC using a cellulose-based column confirms the enantiomeric excess (>99%) of the final product. The specific rotation ([α]D²⁵) ranges from −43.0 to −47.0° (c=1, CHCl₃), consistent with the (1S,4S) configuration.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitutions at its ester carbonyl groups or nitrogen atoms. For example:
-
Aminolysis : Reaction with amines under basic conditions leads to carbamate cleavage. In a study with cesium fluoride in DMSO at 120°C, a related diazabicyclo compound reacted with 2-bromo-4-(trifluoromethyl)pyridine to yield a substituted product (66% yield) via SNAr (nucleophilic aromatic substitution) .
-
Alcoholysis : Methanol or ethanol in acidic/basic media can transesterify the methyl ester group, replacing it with other alkoxy groups while preserving the bicyclic core.
Representative Conditions :
| Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Target compound + aryl halide | CsF, DMSO | DMSO | 120 | 66% |
Ring-Opening Reactions
The strain in the bicyclo[2.2.1]heptane system facilitates ring-opening under specific conditions:
-
Acid-Catalyzed Hydrolysis : Treatment with HCl or H2SO4 cleaves the bicyclic structure, generating linear diamines or dicarboxylic acids. This reaction is critical for deprotecting the diazabicyclo scaffold in drug synthesis.
-
Base-Mediated Rearrangement : Strong bases (e.g., KOH, NaOH) promote lactamization or epimerization cascades, as observed in analogous diazabicyclo systems .
Ester Hydrolysis and Functionalization
The tert-butyl and methyl ester groups exhibit distinct reactivity:
-
Selective Hydrolysis : The methyl ester undergoes faster hydrolysis than the tert-butyl ester under mild acidic conditions (e.g., aqueous HCl/THF), enabling selective functionalization .
-
Decarboxylation : Heating with strong bases (e.g., NaOMe) removes carboxylate groups, yielding simpler diazabicyclo derivatives.
Example Pathway :
-
Methyl ester hydrolysis :
-
Decarboxylation :
Cycloaddition and Cross-Coupling Reactions
The nitrogen atoms enable participation in metal-catalyzed cross-couplings:
-
Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd2(dba)3) facilitate coupling with aryl halides, forming C–N bonds for pharmaceutical intermediates .
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the bicyclic core for bioconjugation applications.
Catalytic System :
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| Pd2(dba)3 | JohnPhos | NaOtBu | 85% |
Steric and Electronic Effects
The tert-butyl group imposes steric hindrance, directing reactivity toward less hindered sites:
-
Regioselective Alkylation : Alkyl halides preferentially react at the less hindered nitrogen atom.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the diazabicyclo nitrogen atoms .
Stability and Reaction Optimization
Key factors influencing reaction outcomes include:
Scientific Research Applications
Medicinal Chemistry Applications
a. Development of Drug Candidates
The compound has been utilized in the synthesis of various drug candidates targeting specific biological pathways. Notably, it has been involved in the development of:
- B-Raf Inhibitors : Derivatives of this compound have shown promise as potent inhibitors of the B-Raf protein, which is implicated in several cancers, including melanoma. The synthesis of indazolylpyrazolo[1,5-a]pyrimidine analogs based on this structure has been reported to exhibit significant anti-cancer activity .
- CCR2 Antagonists : Research indicates that modifications of this compound can lead to effective antagonists for the CCR2 receptor, which plays a role in inflammatory responses and is a target for treating conditions such as multiple sclerosis and rheumatoid arthritis .
- Nicotinic Acetylcholine Receptor Agonists : The compound serves as a precursor for the synthesis of α4β2 nicotinic acetylcholine receptor partial agonists, which are being investigated for their potential in treating cognitive disorders and nicotine addiction .
- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors : Azabicyclic sulfonamide derivatives derived from this compound have been identified as potent inhibitors of 11β-HSD1, an enzyme involved in glucocorticoid metabolism, presenting therapeutic possibilities for metabolic syndrome and diabetes .
Material Science Applications
a. Polymer Synthesis
The unique bicyclic structure of 5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate allows it to be used as a monomer in the production of specialized polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and advanced materials.
Synthetic Intermediate
The compound acts as a versatile intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can be used to create diverse chemical scaffolds that are valuable in pharmaceutical research and development.
Case Study 1: B-Raf Inhibitors
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound. These derivatives were tested against B-Raf V600E mutant proteins and showed promising IC50 values indicating their potential as therapeutic agents for melanoma treatment .
Case Study 2: CCR2 Antagonists
A study focused on the synthesis of CCR2 antagonists derived from this compound demonstrated significant anti-inflammatory effects in preclinical models. The results indicated that these compounds could potentially be developed into drugs for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate
- (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research and industrial applications.
Biological Activity
5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane-1,5-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
- Chemical Formula : CHNO
- Molecular Weight : 198.26 g/mol
- CAS Number : 113451-59-5
Synthesis
The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with promising biological activities. For instance, a study reported the preparation of several new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dithiocarbamates that exhibited significant antiproliferative activity against various cancer cell lines .
Antiproliferative Effects
Research has demonstrated that derivatives of 5-tert-butyl 1-methyl 2,5-diazabicyclo[2.2.1]heptane exhibit notable antiproliferative effects on several cancer cell lines:
- Cervical Cancer (CaSki) : The compound showed an IC value of approximately 28 µg/mL.
- Breast Cancer (MDA-MB-231) : An IC value of around 18 µg/mL was recorded.
- Lung Cancer (SK-Lu-1) : The compound displayed an IC value of about 20 µg/mL.
These results suggest that the compound can effectively inhibit cell proliferation in cancerous cells without inducing necrotic cell death .
The mechanism underlying the antiproliferative activity appears to involve apoptosis induction through a caspase-dependent pathway. This was evidenced by assays that confirmed significant apoptosis in tumor cells treated with the compound while sparing human lymphocytes from necrosis .
Study on Dithiocarbamate Derivatives
A pivotal study synthesized seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dithiocarbamates and evaluated their biological activity . The following table summarizes the antiproliferative activity of selected compounds:
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| 9e | CaSki | 28 |
| 9e | MDA-MB-231 | 18 |
| 9e | SK-Lu-1 | 20 |
This study highlighted the potential for these compounds to serve as lead candidates in drug development targeting specific cancers.
ADME Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicated that certain derivatives possess favorable profiles for drug development. This suggests their viability as therapeutic agents .
Q & A
Q. Critical Factors Influencing Efficiency :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Temperature Control : Low temperatures (-78°C) minimize side reactions during sensitive steps.
- Catalyst Use : Palladium or nickel catalysts may accelerate cross-coupling steps .
Basic: How is the compound characterized, and what analytical techniques are critical for confirming its structure?
Answer:
Primary Techniques :
NMR Spectroscopy :
- 1H/13C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, methyl ester at ~3.6 ppm) .
- 2D NMR (COSY, HSQC) resolves bicyclic connectivity and stereochemistry.
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .
HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. Case Study :
- A scaled-up synthesis of a similar diazabicyclo compound achieved 85% yield by:
Advanced: How can contradictions in biological activity data (e.g., inconsistent IC50 values) be resolved when testing this compound?
Answer:
Root Causes and Solutions :
Assay Variability :
- Standardize Protocols : Adhere to CLSI guidelines for MIC assays (e.g., Mueller-Hinton broth, 18–20h incubation) .
- Dose-Response Curves : Use 8–12 concentration points to improve accuracy.
Compound Stability :
- Test stability in DMSO/buffer via LC-MS to rule out degradation .
Statistical Validation :
- Perform triplicate experiments with ANOVA to assess significance of outliers.
Q. Testing Methods :
Kinetic Studies : Measure kcat/KM changes in target enzymes via stopped-flow spectroscopy.
Molecular Docking : Use AutoDock or Schrödinger to predict binding poses with X-ray crystallography validation .
SAR Analysis : Synthesize derivatives (e.g., replacing tert-butyl with cyclopropyl) to map pharmacophore features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
